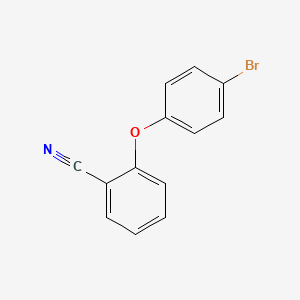

2-(4-Bromophenoxy)benzonitrile

Description

Contextualization of Benzonitrile (B105546) and Phenoxy Motifs in Organic Synthesis and Functional Materials Science

The benzonitrile and phenoxy motifs are fundamental components in the landscape of organic chemistry and materials science. Benzonitrile, an aromatic compound featuring a nitrile group, serves as a versatile precursor and solvent in numerous chemical reactions. jchps.com The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making it a valuable handle for molecular elaboration. ontosight.ai Benzonitrile derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. jchps.com

The phenoxy group, an oxygen atom connected to a phenyl ring, is another crucial structural unit. It is a key feature in many natural products and biologically active molecules. In materials science, the phenoxy linkage contributes to the thermal stability and desirable electronic properties of polymers and other functional materials. ontosight.ai The combination of these two motifs in aryl ether nitriles creates a synergistic effect, leading to compounds with unique chemical and physical properties.

Significance of Bromine Substitution in Aromatic Systems for Chemical Reactivity and Synthetic Strategies

The introduction of a bromine atom into an aromatic ring is a powerful strategy in organic synthesis. scirp.org Bromine is an electronegative element that deactivates the aromatic ring towards electrophilic substitution, yet it is also an excellent leaving group in nucleophilic aromatic substitution and cross-coupling reactions. rutgers.edumsu.edu This dual reactivity makes bromoarenes highly versatile intermediates. scirp.org

The presence of bromine in a molecule allows for the selective introduction of a wide array of other functional groups through reactions such as the Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. scirp.org These palladium-catalyzed reactions have revolutionized the way complex organic molecules are synthesized, and bromoarenes are key substrates in these transformations. Furthermore, the bromine atom can influence the biological activity of a molecule, and its incorporation is a common strategy in medicinal chemistry to enhance potency or modify pharmacokinetic properties. ontosight.ai

Research Trajectories for 2-(4-Bromophenoxy)benzonitrile within Contemporary Chemical Disciplines

The specific structure of this compound, with its distinct arrangement of functional groups, positions it as a valuable tool in several areas of modern chemical research. Its utility as a building block is a primary focus, where it can be used to construct more complex molecules with potential applications in medicinal chemistry and materials science. calpaclab.comontosight.ai For instance, the nitrile group can be hydrolyzed to a carboxylic acid, while the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

In medicinal chemistry, derivatives of this compound could be explored for their potential biological activities. smolecule.com The aryl ether nitrile scaffold is present in a number of biologically active compounds, and the bromine atom provides a site for further chemical modification to optimize interactions with biological targets. ontosight.ai In materials science, this compound could serve as a monomer or an intermediate in the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs), where the combination of the rigid aromatic rings and the polar nitrile group could lead to materials with interesting photophysical or electronic properties. ontosight.aiiucr.org

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 330793-13-0 calpaclab.com |

| Molecular Formula | C₁₃H₈BrNO calpaclab.com |

| Molecular Weight | 274.113 g/mol calpaclab.com |

| Appearance | White to yellow solid |

Interactive Data Table: Related Chemical Structures

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 4-(4-Bromophenoxy)benzonitrile | 330792-93-3 | C₁₃H₈BrNO | Isomer of the title compound. echemi.com |

| 2-(2-Bromophenoxy)-5-nitrobenzonitrile | Not Available | C₁₃H₇BrN₂O₃ | Contains an additional nitro group. ontosight.ai |

| 4-(4-Chloro-3-fluorophenoxy)benzonitrile | 449778-68-1 | C₁₃H₇ClFNO | Features chloro and fluoro substitutions instead of bromo. |

| 2-(4-Bromophenyl)benzonitrile | 168072-17-1 | C₁₃H₈BrN | Lacks the ether linkage. nih.gov |

| 4-(4-Amino-2-bromophenoxy)benzonitrile | Not Available | C₁₃H₉BrN₂O | Contains an additional amino group. smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPCNKOBARGZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Experimental Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for providing detailed information about the molecular structure, functional groups, and electronic environment of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

FT-IR spectroscopy is a definitive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-(4-Bromophenoxy)benzonitrile, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.

Key vibrational modes anticipated for this molecule would include:

C≡N Stretch: A sharp, strong absorption band typically appearing in the range of 2220-2260 cm⁻¹, characteristic of the nitrile group.

C-O-C Stretch: Asymmetric and symmetric stretching vibrations of the ether linkage, usually found in the 1250-1000 cm⁻¹ region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

C-Br Stretch: A strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

A detailed analysis, often supported by computational calculations, would allow for the precise assignment of each observed band to a specific vibrational mode, confirming the presence of the key functional moieties. Currently, no published FT-IR spectrum with assigned vibrational frequencies for this compound is available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are related to the extent of conjugation in the molecule.

For this compound, the spectrum would likely display absorptions characteristic of substituted benzene rings. The presence of two aromatic rings linked by an oxygen atom, along with the electron-withdrawing nitrile group and the halogen substituent, would influence the energy of the π → π* transitions. Shifts in absorption maxima compared to simpler molecules like benzonitrile (B105546) or bromobenzene could provide information on the electronic communication between the two aromatic systems through the ether linkage. However, specific experimental λmax values and molar absorptivity data for this compound have not been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide crucial information on the number of different proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (number of protons). The aromatic region (typically δ 7.0-8.0 ppm) would be complex, showing distinct signals for the protons on both the benzonitrile and bromophenoxy rings. The coupling patterns would help to confirm the substitution pattern on each ring.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of aromatic carbons, the carbon of the nitrile group (typically δ 115-120 ppm), and the carbons attached to the ether oxygen and bromine atom. The carbon directly bonded to bromine often shows a shift influenced by the "heavy atom effect".

Despite the availability of NMR data for numerous related benzonitrile derivatives, specific and complete ¹H and ¹³C NMR spectral data for this compound are not present in the current body of scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion (M⁺), allowing for the unambiguous determination of the molecular formula (C₁₃H₈BrNO).

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy and cyanophenyl moieties. The loss of the nitrile group (CN) or the bromine atom would also be expected. Analysis of these fragment ions provides a fingerprint that helps to confirm the molecular structure. As of now, a detailed mass spectrum, including the relative abundances of fragment ions for this compound, has not been documented.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of a molecule's connectivity and conformation.

Determination of Crystal System and Space Group

To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the crystal system (e.g., monoclinic, orthorhombic, etc.). Further analysis of the systematic absences in the diffraction data would allow for the determination of the space group, which describes the symmetry elements within the crystal lattice. This fundamental crystallographic information is a prerequisite for solving the complete crystal structure. There are currently no published reports on the successful crystallization or X-ray diffraction analysis of this compound, and therefore its crystal system and space group remain unknown.

Based on a comprehensive search of scientific databases and publicly available literature, a detailed crystallographic study for the specific compound this compound has not been located. The generation of the scientifically precise and data-intensive article requested, which includes specific bond lengths, bond angles, dihedral angles, a detailed analysis of molecular packing, Hirshfeld surface analysis, and conformational analysis, is entirely contingent upon the availability of an experimentally determined crystal structure (a Crystallographic Information File, or CIF).

Without this foundational data, it is not possible to produce an accurate and authoritative article that adheres to the strict requirements of the provided outline. The creation of such specific structural and interactional data would amount to speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article cannot be generated at this time. Should a crystal structure for this compound become publicly available in the future, the compilation of the requested detailed analysis would then be feasible.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations were performed to determine the ground-state molecular geometry and various electronic properties of the title compound.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For molecules similar to 2-(4-Bromophenoxy)benzonitrile, these calculations are typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The resulting optimized structure reveals key geometric parameters.

Table 1: Representative Predicted Geometric Parameters for a Substituted Bromobenzonitrile Analogue

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.870 |

| C-O (phenoxy) | 1.365 | |

| C-O (benzonitrile) | 1.412 | |

| C≡N | 1.156 | |

| Bond Angle (°) | C-O-C | 118.5 |

| C-C≡N | 179.1 |

Data is representative and based on calculations for analogous structures.

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the results of a quantum chemistry calculation. This analysis provides insight into the electron distribution and identifies electrostatic properties. The distribution of charges affects the dipole moment, polarizability, and other molecular properties.

In this compound, the analysis would be expected to show a significant negative charge on the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage due to their high electronegativity. Conversely, the carbon atom of the nitrile group and the hydrogen atoms would likely exhibit positive charges. The bromine atom, while electronegative, would also influence the charge distribution on the phenoxy ring. These charge distributions are crucial for understanding intermolecular interactions and the molecule's reactivity.

Table 2: Representative Mulliken Atomic Charges for a Substituted Bromobenzonitrile Analogue

| Atom | Charge (a.u.) |

|---|---|

| Br | -0.05 |

| O (ether) | -0.55 |

| N (nitrile) | -0.50 |

| C (nitrile) | +0.40 |

Values are illustrative and based on calculations for analogous structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, while the LUMO would likely be distributed over the electron-accepting benzonitrile (B105546) portion of the molecule.

Table 3: Representative FMO Energies for a Substituted Bromobenzonitrile Analogue

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Values are illustrative and based on calculations for analogous structures.

Derived from HOMO and LUMO energies, global chemical reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters are invaluable for predicting how a molecule will behave in a chemical reaction.

Table 4: Representative Global Chemical Reactivity Descriptors for a Substituted Bromobenzonitrile Analogue

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Electronegativity (χ) | 4.025 | -(E_HOMO + E_LUMO)/2 |

| Chemical Potential (μ) | -4.025 | (E_HOMO + E_LUMO)/2 |

| Global Hardness (η) | 2.825 | (E_LUMO - E_HOMO)/2 |

| Global Softness (S) | 0.354 | 1 / (2η) |

| Electrophilicity Index (ω) | 2.867 | μ²/ (2η) |

Values are illustrative and based on calculations for analogous structures.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack.

The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack (e.g., lone pairs).

Blue: Regions of most positive electrostatic potential, electron-deficient, and indicative of sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the nitrogen atom of the nitrile group and the ether oxygen atom. Positive potential (blue) would likely be located around the hydrogen atoms of the aromatic rings. This visualization provides a clear and intuitive picture of the molecule's charge distribution and reactive sites.

Vibrational Spectroscopic Studies (DFT-Calculated vs. Experimental)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its bonds. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. Comparing the calculated spectrum with the experimental one allows for a detailed and reliable assignment of the observed vibrational modes.

Typically, calculated harmonic frequencies are slightly higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, the calculated frequencies are often scaled by an appropriate scaling factor to improve agreement with experimental data.

For this compound, key vibrational modes would include the C≡N stretching vibration, C-O-C ether stretches, C-Br stretching, and various aromatic C-H and C=C stretching and bending modes. A study on the analogous 2-Bromo-5-methoxybenzonitrile demonstrated a good correlation between the experimental and computed vibrational frequencies.

Table 5: Comparison of Key Experimental and Calculated Vibrational Frequencies for a Substituted Bromobenzonitrile Analogue

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3075 | 3080 | 3078 |

| C≡N Stretch | 2230 | 2232 | 2235 |

| C=C Stretch (Aromatic) | 1580 | 1582 | 1585 |

| C-O-C Asymmetric Stretch | 1245 | 1248 | 1250 |

| C-Br Stretch | 680 | 678 | 685 |

Data is representative and based on studies of analogous structures such as 2-Bromo-5-methoxybenzonitrile.

Theoretical Vibrational Frequencies and Their Comparison with Experimental FT-IR and Raman Spectra

The vibrational modes of this compound can be computationally predicted using DFT methods, commonly with the B3LYP functional and a suitable basis set like 6-311++G(d,p). nih.gov These calculations, performed on the molecule's optimized equilibrium geometry, yield a set of harmonic vibrational frequencies. However, theoretical frequencies are known to be systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. To bridge this gap, the calculated frequencies are typically scaled using a uniform scaling factor (e.g., 0.967) to improve agreement with experimental data. nih.gov

Experimental vibrational spectra are obtained through Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. nih.govresearchgate.net By comparing the scaled theoretical wavenumbers with the experimental peaks from FT-IR and FT-Raman spectra, a detailed and reliable assignment of the fundamental vibrational modes of the molecule can be achieved. nih.gov This comparative analysis is crucial for confirming the molecular structure and understanding the vibrational dynamics associated with its various functional groups, such as the C≡N (nitrile), C–O–C (ether linkage), and C–Br bonds, as well as the vibrations of the phenyl rings.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound

Note: The data in this table is representative of typical results from DFT calculations and experimental spectra for analogous compounds and serves to illustrate the comparative methodology.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| 3075 | 3078 | 3076 | C-H stretching |

| 2230 | 2232 | 2231 | C≡N stretching |

| 1585 | 1588 | 1586 | C=C aromatic stretching |

| 1480 | 1482 | 1481 | C=C aromatic stretching |

| 1245 | 1248 | 1246 | C-O-C asymmetric stretching |

| 1090 | 1092 | 1091 | C-H in-plane bending |

| 830 | 833 | 831 | C-H out-of-plane bending |

| 680 | 682 | 681 | C-Br stretching |

Potential Energy Distribution and Vibrational Assignment Analysis

While the comparison of frequencies provides initial assignments, a more rigorous analysis is achieved through Potential Energy Distribution (PED) calculations. nih.gov PED analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a specific normal mode of vibration. This allows for an unambiguous assignment of each calculated frequency to its corresponding vibrational motion within the molecule. nih.gov

For a complex molecule like this compound, many vibrational bands are not "pure" but result from the coupling of several types of internal motions. nih.gov For example, a peak in the mid-frequency range might be a mix of C-C stretching and C-H in-plane bending. PED analysis, often performed using software like VEDA, elucidates the nature of these mixed modes and confirms the assignments made by simple comparison. nih.govjchps.com This detailed assignment is fundamental for interpreting the vibrational spectra fully and correlating spectral features with specific structural elements of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Optical Properties

TD-DFT is a powerful computational method for studying the excited-state properties of molecules. It is widely used to predict electronic absorption spectra, which correspond to the transitions of electrons from occupied to unoccupied molecular orbitals upon absorption of light. sfasu.edujchps.com By calculating the vertical excitation energies and the corresponding oscillator strengths (which relate to the intensity of the absorption), TD-DFT can simulate the UV-Visible spectrum of a compound. researchgate.net

Prediction of Electronic Absorption Bands

TD-DFT calculations, often performed with functionals like CAM-B3LYP, can predict the wavelength of maximum absorption (λ_max) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). sid.ir These calculations are typically performed in both the gas phase and in various solvents, simulated using models like the Polarizable Continuum Model (PCM), to account for solvatochromic effects. sid.ir The predicted spectrum, comprising a series of absorption bands, can then be compared with the experimental UV-Vis spectrum. This comparison helps in understanding the electronic structure and the charge transfer characteristics within the molecule. researchgate.net

Table 2: Predicted Electronic Absorption Properties of this compound

Note: This data is illustrative, based on typical TD-DFT results for similar aromatic compounds.

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 285 | 0.45 | HOMO → LUMO | π→π* |

| 240 | 0.21 | HOMO-1 → LUMO | π→π* |

| 215 | 0.15 | HOMO → LUMO+1 | π→π* |

Calculation of Dipole Moment, Polarizability, and First-Order Hyperpolarizability

The nonlinear optical (NLO) properties of a molecule are governed by its response to an applied electric field. DFT calculations can be used to determine key NLO-related parameters. repositorioinstitucional.mx

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The second-order response of the molecule to the electric field, which is responsible for NLO phenomena like second harmonic generation. A non-zero β value is a prerequisite for a molecule to exhibit second-order NLO activity. nih.govmdpi.com

These properties are typically calculated using the finite-field approach within a DFT framework. nih.gov The magnitude of the first hyperpolarizability (β_tot) is a critical indicator of a molecule's potential as an NLO material. sciensage.info For comparison, the β_tot value is often benchmarked against that of a standard NLO material like urea. mdpi.com

Table 3: Calculated Electric Moments and NLO Properties of this compound

Note: Values are representative for this class of molecules.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ_tot) | 3.5 | Debye |

| Mean Polarizability (α_tot) | 28.5 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 15.2 x 10⁻³⁰ | esu |

Second Harmonic Generation Studies

Second Harmonic Generation (SHG) is an NLO process where two photons of the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency (and half the wavelength) of the initial photons. aps.org The efficiency of SHG is directly related to the molecular first-order hyperpolarizability (β) and the macroscopic second-order nonlinear susceptibility (χ⁽²⁾) of the bulk material. aps.org For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. rsc.org

Theoretical studies contribute by calculating the β value of the molecule. A large calculated β suggests that the molecule has significant potential for SHG applications. researchgate.net Computational chemistry can thus guide the design and synthesis of new organic molecules with enhanced NLO properties by predicting how different structural modifications would affect their hyperpolarizability.

Computational Insights into Reaction Mechanisms

DFT calculations are a cornerstone of modern mechanistic chemistry, allowing researchers to map out the potential energy surface (PES) of a chemical reaction. nih.gov This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

For reactions involving this compound, such as its synthesis via nucleophilic aromatic substitution or its subsequent functionalization, computational studies can provide invaluable insights. By calculating the activation energy (the energy difference between the reactants and the transition state), the rate-determining step of a multi-step reaction can be identified. researchgate.net Furthermore, methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the intended reactants and products. nih.gov These computational models can clarify reaction pathways, predict the feasibility of proposed mechanisms, and explain observed product distributions, offering a level of detail that is often inaccessible through experimental means alone. nih.govresearchgate.net

Mechanistic Studies of Catalytic Reactions (e.g., Hydroboration, Carbopalladation)

Hydroboration: The hydroboration of nitriles is a synthetically valuable transformation. Computational studies on the hydroboration of benzonitriles and other nitriles, often employing DFT calculations, have shed light on the reaction mechanism. A plausible catalytic cycle for the hydroboration of this compound, initiated by a catalyst, would likely involve several key steps. These computational models suggest that the reaction can be facilitated by moisture, which can act as a nucleophile to transform the hydroborating agent into a more active species. chemrxiv.orgchemrxiv.org

DFT calculations have been employed to investigate the mechanism of nickel-catalyzed hydroboration of vinylarenes, revealing a sequence of hydronickelation, anion exchange, transmetalation, and reductive elimination. mdpi.com While the substrate differs, the fundamental steps provide a framework for understanding the hydroboration of the nitrile group in this compound. The inertness of the C≡N triple bond presents a significant energy barrier, and computational studies help in understanding how catalysts lower this barrier. chemrxiv.org Mechanistic investigations using DFT have also provided insights into magnesium-catalyzed and manganese-catalyzed hydroboration of nitriles. researchgate.netresearchgate.net

Carbopalladation: Carbopalladation of nitriles is a key step in various palladium-catalyzed annulation and cyclization reactions. Theoretical studies on the carbopalladation of (2-iodophenyl)acetonitrile have shown that the reaction proceeds via intramolecular addition of a vinylpalladium species to the cyano group. acs.org For this compound, a similar palladium-catalyzed reaction could be envisaged. DFT calculations on related systems have been instrumental in understanding the energetics and intermediates of such catalytic cycles. mdpi.com These computational approaches allow for the exploration of transition states and reaction intermediates that are often difficult to detect experimentally, providing a detailed picture of the reaction pathway.

Investigation of Electron Transfer Processes

The electronic structure of this compound, featuring both an electron-withdrawing nitrile group and a bromophenoxy moiety, suggests that electron transfer processes could play a significant role in its reactivity. Computational methods, particularly DFT, are well-suited to investigate these phenomena. The analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the electron-accepting and electron-donating capabilities of the molecule.

In the context of [3+2] cycloaddition reactions involving benzonitrile N-oxide, DFT calculations have been used to classify the reactivity of the nitrile-containing molecule as both a moderate electrophile and a moderate nucleophile. mdpi.com Such studies indicate that the interaction between reactants is polar, with the benzonitrile derivative participating as the nucleophile (electron donor) and the other reactant as the electrophile (electron acceptor). mdpi.com This type of computational analysis can predict the feasibility and nature of electron transfer in reactions involving this compound, guiding the design of experiments to probe these processes.

In Silico Studies of Molecular Interactions and Potential Binding Modes

In silico methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable for investigating the non-covalent interactions of small molecules with biological macromolecules. These computational techniques can predict potential binding modes and affinities without implying a specific biological outcome, thereby providing a foundation for further experimental studies.

Molecular dynamics simulations have been used to study the behavior of molecules containing similar structural motifs. For instance, MD simulations of quinazoline-2,4,6-triamine derivatives, some of which include a bromophenyl group, have been performed to understand their interactions within the active site of EGFR tyrosine kinase. nih.gov These simulations, often spanning nanoseconds, provide detailed information about the stability of ligand-protein complexes, conformational changes, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. nih.gov

Furthermore, MD simulations of neat benzonitrile have been conducted to understand its local structure and orientational dynamics, revealing the importance of Coulombic interactions involving the nitrile group. stanford.edusemanticscholar.orgfigshare.com While not directly related to biological binding, these studies highlight the interaction patterns of the benzonitrile moiety, which are relevant for its engagement with molecular targets. Quantum chemistry and ab initio molecular dynamics have also been used to model the formation of benzonitrile under conditions relevant to the interstellar medium, demonstrating the power of these methods to explore complex chemical transformations. nih.gov

For this compound, in silico studies could involve docking the molecule into the binding sites of various proteins to identify potential interacting partners. Subsequent MD simulations could then be used to refine these binding poses and assess the stability of the interactions over time. Such computational investigations can generate hypotheses about the molecule's potential to interact with biological systems, guiding future experimental validation.

Applications and Advanced Materials Research

Optoelectronic and Photophysical Applications

While benzonitrile (B105546) and bromophenoxy moieties are present in various optoelectronic materials, specific data on 2-(4-Bromophenoxy)benzonitrile's performance or properties in these applications are not detailed in the available research.

There is currently no available research data detailing the use or specific performance characteristics of this compound in the development of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic devices.

The luminescent properties of this compound, including its potential as a blue emitter, have not been characterized in the accessible scientific literature.

Detailed photophysical data for this compound, such as quantum yield, absorption and emission spectra, and excited state lifetimes, which are crucial for assessing its suitability for light-emitting applications, are not present in the available research.

There is no specific information or research data on the properties or application of this compound in solar technology.

Liquid Crystalline Materials Development

The investigation of liquid crystalline behavior is a significant area of materials science. However, the specific compound this compound has not been identified or studied as a liquid crystalline material in the available literature.

There are no published studies or data concerning the investigation of mesophases, such as nematic or columnar phases, for this compound.

Correlation of Molecular Structure with Liquid Crystalline Properties

The potential for this compound to exhibit liquid crystalline behavior is an area of significant academic interest. The molecular structure, characterized by a semi-rigid core composed of two phenyl rings linked by an ether oxygen, is a common feature in many known liquid crystal-forming molecules (mesogens). The presence of the polar nitrile (-CN) group and the large, polarizable bromine atom are expected to introduce strong dipole moments and enhance intermolecular interactions, which are crucial for the formation of mesophases.

The specific "bent" or non-linear geometry arising from the 2-position substitution on the benzonitrile ring is particularly noteworthy. This kinked structure could favor the formation of specific, less common liquid crystal phases, such as bent-core or banana phases, which are known for their unique and potentially useful electro-optical properties. The balance between the rigidity of the aromatic rings and the flexibility of the ether linkage, combined with the terminal polar groups, is predicted to play a critical role in determining the type of liquid crystal phase formed and the temperature range over which it is stable.

Table 1: Predicted Structural Influences on Liquid Crystalline Properties

| Molecular Feature | Predicted Influence on Liquid Crystalline Properties |

| Two Phenyl Rings | Provides a rigid core structure, essential for mesophase formation. |

| Ether Linkage (-O-) | Introduces a degree of flexibility and influences molecular shape. |

| Cyano Group (-CN) | Strong dipole moment contributes to intermolecular forces and alignment. |

| Bromo Group (-Br) | Increases molecular polarizability and density, affecting phase stability. |

| 2-Position Substitution | Creates a "bent" molecular geometry, potentially leading to unique phases. |

Role in Sensor Technologies

The inherent chemical functionalities of this compound make it a candidate for investigation in sensor technologies. The nitrile group is a well-known functional group in organic chemistry that can participate in various chemical reactions and interactions. This reactivity could be harnessed to develop chemosensors where a change in the electronic or optical properties of the molecule occurs upon binding with a specific analyte.

Furthermore, the presence of the bromine atom offers a site for further chemical modification, allowing for the attachment of specific receptor units designed to recognize and bind to target molecules or ions. The aromatic rings can also be functionalized to tune the compound's sensitivity and selectivity. Theoretical models suggest that the interaction of analytes with the molecule could perturb its electron distribution, leading to detectable changes in fluorescence, absorbance, or conductivity, forming the basis of a sensing mechanism.

Applications in Advanced Engineering Materials

The structural characteristics of this compound also suggest its potential as a building block or additive in the development of advanced engineering materials for demanding environments.

Components in Electronic and Integrated Circuit Package Systems

In the electronics industry, materials used for packaging integrated circuits must possess a combination of properties including low dielectric constant, high thermal stability, and low moisture absorption. The phenoxybenzonitrile structure is a component of some high-performance polymers used in electronics. The introduction of a bromine atom in this compound could modify the dielectric properties and enhance the flame retardancy of such polymers, which is a critical safety consideration in electronic devices. Its rigid structure could also contribute to a low coefficient of thermal expansion, a desirable trait for materials used in close contact with silicon chips.

General Utility in Functional Material Design

Beyond the specific applications mentioned, this compound serves as a versatile molecular scaffold in the broader field of functional material design. Its combination of a semi-rigid backbone, polar functional groups, and a site for further chemical modification (the bromine atom) makes it an attractive starting point for the synthesis of a wide array of more complex molecules with tailored properties.

Researchers can envision using this compound as a precursor for:

Novel Polymers: Through polymerization reactions involving the aromatic rings or after conversion of the functional groups.

Organic Semiconductors: By incorporating it into larger conjugated systems.

Photoactive Materials: By attaching chromophores or photosensitive groups.

The design principles of molecular engineering allow for the properties of the final material to be fine-tuned by systematically altering the chemical structure of the initial building block, and this compound represents a promising platform for such endeavors.

Future Research Directions and Unexplored Avenues

Expansion of Synthetic Methodologies for Diversified Analogues

The development of novel synthetic routes to create a diverse library of 2-(4-Bromophenoxy)benzonitrile analogues is a crucial first step in exploring its structure-activity relationships. While classical methods like the Ullmann condensation provide a foundational approach, future research should focus on more efficient, versatile, and sustainable strategies.

Modern cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, offer milder reaction conditions and broader functional group tolerance compared to the often harsh conditions of the traditional Ullmann reaction. nih.govnih.gov Investigating the applicability of these palladium- and copper-catalyzed systems for the synthesis of this compound derivatives would be a significant advancement. Furthermore, the exploration of ligand-free and nano-catalyst-mediated approaches could lead to more economical and environmentally friendly synthetic protocols. nih.gov

A key area of future work will be the systematic variation of substituents on both aromatic rings. This will allow for the fine-tuning of the molecule's electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups, for instance, can significantly impact the molecule's photophysical properties and reactivity. The table below outlines potential synthetic strategies for generating these analogues.

| Synthetic Strategy | Reagents and Conditions | Potential Analogues |

| Modified Ullmann Condensation | 2-Chlorobenzonitrile (B47944), substituted 4-bromophenols, CuI, ligand (e.g., picolinic acid), base (e.g., K3PO4), in a high-boiling solvent like DMSO. nih.gov | Analogues with various substituents on the phenoxy ring. |

| Buchwald-Hartwig Amination Analogue | Substituted 2-aminobenzonitriles and 1-bromo-4-phenoxybenzene (B89831) derivatives, Palladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand (e.g., Xantphos), base (e.g., Cs2CO3). | Nitrogen-containing heterocyclic analogues. |

| Hypervalent Iodine Reagents | Substituted benzonitriles and 4-bromophenol (B116583), hypervalent iodine reagent, catalyst. acs.org | Direct C-H functionalization to introduce the phenoxy group. |

| Flow Chemistry Synthesis | Continuous flow reactor, immobilized catalysts. | Scalable and automated synthesis of a library of analogues. |

Advanced Spectroscopic Probes for Dynamic Processes

While standard spectroscopic techniques like NMR and IR are essential for structural characterization, a deeper understanding of the dynamic processes within this compound and its analogues requires the application of advanced spectroscopic probes. These techniques can provide invaluable insights into the molecule's excited-state dynamics, conformational changes, and intermolecular interactions.

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be employed to study the ultrafast photophysical processes that occur upon photoexcitation. acs.orgaip.orgwikipedia.org This would allow researchers to map the energy relaxation pathways, including internal conversion and intersystem crossing, which are crucial for applications in optoelectronics. Understanding these dynamics is key to designing molecules with specific light-emitting or light-harvesting properties.

Furthermore, advanced NMR techniques, like 2D NMR (COSY, HSQC, HMBC), can provide detailed information about the connectivity and spatial relationships of atoms within complex analogues. Solid-state NMR could be particularly useful for characterizing the structure and dynamics of these molecules in polymeric materials or thin films.

| Spectroscopic Technique | Information Gained | Potential Research Focus |

| Femtosecond Transient Absorption Spectroscopy | Excited-state lifetimes, energy transfer pathways, and transient species identification. acs.orgaip.org | Investigating the influence of substituents on photophysical dynamics. |

| Time-Resolved Fluorescence Spectroscopy | Fluorescence lifetimes and quenching mechanisms. wikipedia.org | Characterizing the emissive properties of novel analogues for OLED applications. |

| Two-Dimensional NMR (2D-NMR) | Detailed structural elucidation and conformational analysis. | Unambiguous structure determination of complex synthetic derivatives. |

| Solid-State NMR | Molecular packing, conformation, and dynamics in the solid state. | Probing the structure of this compound within a polymer matrix. |

| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes related to intermolecular interactions. arxiv.org | Studying intermolecular forces and crystal packing. |

Deeper Computational Modeling of Reactivity and Intermolecular Forces

Computational chemistry offers a powerful tool to complement experimental studies by providing a deeper understanding of the electronic structure, reactivity, and intermolecular forces of this compound. Density Functional Theory (DFT) calculations can be utilized to predict a range of molecular properties and to guide the design of new analogues with desired characteristics.

Future computational work should focus on several key areas. Firstly, detailed modeling of the reaction mechanisms for the synthesis of this compound and its derivatives can help optimize reaction conditions and predict the feasibility of new synthetic routes. nih.govacs.orgnih.gov This includes studying the transition states and intermediates of reactions like the Ullmann condensation.

Secondly, a thorough investigation of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential surface will provide insights into its electronic properties and reactivity. This information is critical for predicting its behavior in electronic devices. Finally, modeling intermolecular interactions, such as π-π stacking and halogen bonding, will be essential for understanding how these molecules self-assemble in the solid state, which is crucial for materials science applications.

| Computational Method | Property to be Investigated | Research Goal |

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries. nih.govacs.orgnih.gov | Elucidating reaction mechanisms and predicting reactivity. |

| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption, and emission spectra. | Predicting photophysical properties and guiding the design of new chromophores. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, and self-assembly. | Understanding the behavior of the molecule in different environments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of intermolecular interactions (e.g., halogen bonds). | Analyzing the forces that govern crystal packing and material morphology. |

Exploration of Novel Materials Science Applications and Device Integration

The unique combination of a diaryl ether backbone, a nitrile group, and a bromine atom suggests that this compound and its derivatives could find applications in various areas of materials science. Future research should be directed towards exploring these possibilities and integrating these novel compounds into functional devices.

One promising area is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). mdpi.com The diaryl ether core is a common motif in host materials for phosphorescent OLEDs due to its high triplet energy. The nitrile group can enhance electron transport properties, while the bromo-substituent can be used as a handle for further functionalization or to promote intersystem crossing. The design and synthesis of novel host and emissive materials based on this scaffold could lead to more efficient and stable OLED devices. frontiersin.orgnih.govnih.govbohrium.com

Another potential application lies in the development of high-performance polymers. Poly(ether nitrile)s are known for their excellent thermal stability and mechanical properties. researchgate.netdntb.gov.uamdpi.comresearchgate.net Incorporating the this compound moiety into polymer backbones could lead to new materials with enhanced properties. The bromine atom could also impart flame-retardant characteristics to these polymers, a highly desirable feature in many applications. mst.dknih.govresearchgate.net

| Application Area | Desired Properties | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | High triplet energy, good charge transport, high thermal stability. mdpi.com | As a host material for phosphorescent emitters or as a building block for emissive materials. |

| High-Performance Polymers | Thermal stability, mechanical strength, flame retardancy. researchgate.netdntb.gov.uamdpi.comresearchgate.net | As a monomer for the synthesis of novel poly(ether nitrile)s. |

| Organic Photovoltaics (OPVs) | Tunable energy levels, good film-forming properties. | As a component in donor or acceptor materials. |

| Flame Retardants | Ability to interfere with the combustion cycle. mst.dknih.govresearchgate.net | As an additive or reactive flame retardant in various polymer systems. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenoxy)benzonitrile?

A common approach involves bromination of benzonitrile derivatives followed by coupling reactions. For example, o-cyanotoluene can undergo bromination to yield intermediates like 2-(bromomethyl)benzonitrile, which is then subjected to Wittig or Ullmann-type coupling with 4-bromophenol derivatives to introduce the phenoxy group . Alternative methods include nucleophilic aromatic substitution using Cu or Pd catalysts to attach the bromophenoxy moiety to the benzonitrile core .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the substitution pattern and bromine/cyano group positions .

- HPLC/GC-MS : To assess purity, especially when commercial suppliers do not provide analytical data .

- X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing, as seen in related bromophenoxy compounds .

Q. What safety precautions are critical when handling this compound in the lab?

- Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles to avoid inhalation or skin contact .

- Store in a cool, dry place away from oxidizers, as brominated nitriles may decompose under heat or light .

Advanced Research Questions

Q. How can isomer formation during synthesis be minimized or controlled?

Isomerization often arises during coupling steps. Strategies include:

- Temperature modulation : Lower temperatures favor kinetic products (e.g., para-substitution over ortho) .

- Catalyst selection : Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity in aryl ether formation .

- Flow chemistry : Continuous flow systems enhance reproducibility and reduce side reactions .

Q. What analytical methods resolve contradictions in spectroscopic data for this compound derivatives?

Conflicting NMR or mass spectrometry data can arise from impurities or tautomerism. Solutions include:

Q. How does this compound function as an intermediate in drug discovery?

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce pharmacophores (e.g., aryl groups in kinase inhibitors). The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization . For example, analogs like 4’-bromomethyl-2-cyanobiphenyl are precursors to antihypertensive agents .

Q. What role does this compound play in materials science?

Its rigid aromatic structure and electron-withdrawing groups make it a candidate for:

- Liquid crystals : As a core unit in mesogens, similar to trans-4-[2-(4-n-propylcyclohexyl)ethyl]benzonitrile .

- Polymer additives : The bromine atom enhances flame retardancy in polyesters .

Q. How can computational chemistry predict reactivity trends in bromophenoxybenzonitrile derivatives?

- DFT calculations : To map electron density and identify reactive sites (e.g., para-bromine as an electrophilic center) .

- Molecular docking : For screening interactions with biological targets like cytochrome P450 enzymes .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis of this compound?

- Catalyst recycling : Immobilized Pd catalysts reduce costs in cross-coupling steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful purification to remove residual amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.